molecular formula C6H8O2S B13452530 3-Acetylthiolan-2-one CAS No. 65286-54-6

3-Acetylthiolan-2-one

Cat. No.: B13452530
CAS No.: 65286-54-6
M. Wt: 144.19 g/mol
InChI Key: JUUAOSMFMZFXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetylthiolan-2-one: is an organic compound with the molecular formula C6H8O2S It is a sulfur-containing heterocyclic compound, characterized by a five-membered ring structure that includes both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylthiolan-2-one can be achieved through several methods. One common approach involves the reaction of γ-thiobutyrolactone with ethyl acetate under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Acetylthiolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Nucleophiles like or can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted thiolan-2-one derivatives.

Scientific Research Applications

Chemistry: 3-Acetylthiolan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of sulfur-containing compounds. Its unique structure allows for the formation of complex molecules through various chemical reactions.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Acetylthiolan-2-one involves its interaction with specific molecular targets. The compound’s acetyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, ultimately affecting biological pathways or chemical processes. The sulfur atom in the ring structure also plays a crucial role in its reactivity, enabling the compound to engage in unique chemical transformations.

Comparison with Similar Compounds

    3-Acetylthiophene: Another sulfur-containing compound with a similar structure but different reactivity.

    2-Acetylfuran: Contains an oxygen atom in the ring instead of sulfur, leading to different chemical properties.

    3-Acetylpyrrole: Contains a nitrogen atom in the ring, resulting in distinct reactivity and applications.

Uniqueness: 3-Acetylthiolan-2-one is unique due to the presence of both sulfur and oxygen in its ring structure. This combination imparts specific chemical properties that are not observed in compounds with only one heteroatom. The compound’s ability to undergo diverse chemical reactions makes it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

65286-54-6

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

3-acetylthiolan-2-one

InChI

InChI=1S/C6H8O2S/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3

InChI Key

JUUAOSMFMZFXCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCSC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.